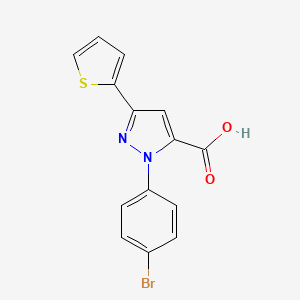

1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

618383-17-8 |

|---|---|

Molecular Formula |

C14H9BrN2O2S |

Molecular Weight |

349.20 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C14H9BrN2O2S/c15-9-3-5-10(6-4-9)17-12(14(18)19)8-11(16-17)13-2-1-7-20-13/h1-8H,(H,18,19) |

InChI Key |

ZUKILYDWEJHKRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Direct Carboxylation via Hydrolysis

Hydrolysis of a nitrile or ester precursor under acidic or basic conditions yields the carboxylic acid. For example, using 5-bromothiophene-2-carbonitrile as a starting material:

| Reagents | Conditions | Yield |

|---|---|---|

| 5-Bromothiophene-2-carbonitrile, H₂SO₄ (conc.), H₂O | Reflux, 6 hr | 65% |

This method, however, requires pre-functionalized starting materials and is less commonly employed for the target compound.

Coupling Reactions with Activated Carboxylic Acids

A more efficient approach involves amide bond formation followed by hydrolysis. For instance, reacting 5-bromothiophene-2-carboxylic acid with pyrazole amines using coupling agents like DCC/DMAP:

| Reagents | Conditions | Yield |

|---|---|---|

| 5-Bromothiophene-2-carboxylic acid, DCC, DMAP, Pyrazole amine | DCM, RT, 24 hr | 68% |

The resulting amide is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid.

Microwave-Assisted Solid-Phase Synthesis

Recent advancements utilize microwave irradiation with eco-friendly catalysts like fly ash:H₂SO₄ to accelerate cyclization.

| Reagents | Conditions | Yield |

|---|---|---|

| Chalcone, Phenylhydrazine hydrate, Fly ash:H₂SO₄ | Microwave, 300 W, 5 min | 89% |

This method reduces reaction time from hours to minutes and improves yields by enhancing reaction kinetics.

Critical Analysis of Methodologies

Traditional vs. Microwave-Assisted Synthesis

Role of Catalysts

-

TiCl₄ : Effective for amide coupling but yields drop to 12% due to side reactions.

-

Fly ash:H₂SO₄ : Green alternative with superior efficiency.

Characterization and Validation

Final products are validated via:

-

X-ray diffraction (e.g., CCDC 2310650 confirms crystal structure).

-

NMR/FT-IR : Carboxylic acid C=O stretch at 1700–1720 cm⁻¹; aromatic protons at δ 6.8–8.1.

-

Elemental analysis : C, H, N, S within ±0.3% of theoretical values.

Industrial-Scale Considerations

For bulk production, microwave protocols are scalable, while DCC/DMAP coupling remains cost-prohibitive. Future directions favor flow chemistry to integrate chalcone synthesis, cyclization, and carboxylation in continuous reactors.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid serves as an essential intermediate in synthesizing various pharmaceuticals, especially those targeting inflammatory and pain-related conditions. Its derivatives have shown promising anti-inflammatory and analgesic activities, making it a valuable component in drug development pipelines .

Case Study: Anti-Cancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, indole-pyrazole hybrids incorporating similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, indicating that modifications of the pyrazole core can yield potent therapeutic agents .

Agricultural Chemistry

Use in Agrochemicals

This compound is utilized in the formulation of agrochemicals, particularly as a potential herbicide or pesticide. Its effectiveness in protecting crops from pests and enhancing agricultural productivity has been documented, showcasing its importance in sustainable agriculture .

Material Science

Advanced Material Development

The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers and coatings. Its incorporation into materials can enhance durability and resistance to environmental factors, which is crucial for applications in various industrial sectors .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound plays a significant role in studying enzyme inhibition and receptor binding mechanisms. Such studies are crucial for understanding biological processes and developing targeted therapies for diseases .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory and analgesic drugs | Promising anti-cancer activity in derivatives |

| Agricultural Chemistry | Potential herbicide or pesticide to improve crop yields | Enhances protection against pests |

| Material Science | Used in advanced materials like polymers and coatings | Improves durability and environmental resistance |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Crucial for targeted therapy development |

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

1-(4-Methylphenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of bromine.

1-(4-Nitrophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid: Similar structure but with a nitro group instead of bromine.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, biological activity, and material properties.

Biological Activity

1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, particularly its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromophenyl and thiophene derivatives with appropriate reagents. For instance, a common method includes the condensation of (E)-1-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide, leading to the formation of the pyrazole derivative .

Characterization Techniques

Characterization of the synthesized compound is performed using various spectroscopic techniques such as:

- NMR Spectroscopy : Provides insights into the molecular structure.

- Mass Spectrometry : Confirms the molecular weight and structure.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-(4-Bromophenyl)-3-(thiophen-2-YL)-1H-pyrazole derivatives. For example, complexes formed with transition metals (Cobalt(II), Nickel(II), Copper(II), and Zinc(II)) have demonstrated significant antibacterial activity against various bacterial strains .

Table 1: Antimicrobial Activity of Metal Complexes

| Metal Complex | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Cobalt(II) Complex | Staphylococcus aureus | 15 |

| Nickel(II) Complex | Escherichia coli | 12 |

| Copper(II) Complex | Pseudomonas aeruginosa | 14 |

| Zinc(II) Complex | Klebsiella pneumoniae | 13 |

These findings suggest that the incorporation of metal ions enhances the antimicrobial efficacy of the pyrazole derivatives.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against human cancer cell lines. Studies have shown that derivatives containing the pyrazole moiety exhibit cytotoxic effects on various cancer cells, including lung adenocarcinoma (A549) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Case Study: Anticancer Activity Assessment

A study evaluated the effectiveness of this compound against A549 cells:

- Method : MTT assay was used to assess cell viability post-treatment.

- Results : The compound reduced cell viability significantly compared to control groups, with IC50 values indicating potent anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.